Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with the molecular formula C20H22N2O5S This compound is known for its unique structural features, which include a benzoylamino group, a piperidine ring, and a sulfonyl group attached to a benzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with piperidine to form 4-(benzoylamino)piperidine.
Esterification: Finally, the esterification of the resulting sulfonyl compound with methyl benzenecarboxylate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate has garnered attention in scientific research due to its potential biological activity and various applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfonyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(aminopiperidino]sulfonyl}benzenecarboxylate: Similar structure but lacks the benzoyl group.
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzoate: Similar structure but with a different ester group.
Uniqueness
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is unique due to the presence of the benzoylamino group, which enhances its binding affinity and specificity for certain biological targets
Properties
IUPAC Name |
methyl 2-(4-benzamidopiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-27-20(24)17-9-5-6-10-18(17)28(25,26)22-13-11-16(12-14-22)21-19(23)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSJBFMUNWPNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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